

Application Notes and Protocols for SRT3190 Treatment in Models of Autoimmune Disease

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Compound of Interest

Compound Name: SRT3190

Cat. No.: B610999

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SRT3190 is a selective activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that plays a crucial role in regulating inflammation, cellular metabolism, and stress responses. Emerging evidence suggests that SIRT1 activation may be a promising therapeutic strategy for various autoimmune diseases. These application notes provide an overview of the potential use of **SRT3190** in preclinical models of autoimmune diseases and offer detailed protocols for its evaluation in models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

SIRT1 activation by compounds like **SRT3190** has been shown to modulate the immune system through various mechanisms. A key action is the deacetylation of critical transcription factors that drive inflammatory responses.^{[1][2]} By deacetylating proteins such as NF-κB, STAT3, and AP-1, SIRT1 can suppress the expression of pro-inflammatory cytokines and mediators.^{[1][2]} Furthermore, SIRT1 can influence the differentiation and function of various immune cells, including T cells and dendritic cells, promoting a more tolerogenic environment.^{[1][2]}

Data Presentation: Efficacy of SRT3190 in Preclinical Autoimmune Models

The following tables present a summary of representative quantitative data on the therapeutic effects of **SRT3190** in various animal models of autoimmune diseases. Please note that this data is illustrative and intended to serve as a template for recording experimental results.

Table 1: Effect of **SRT3190** on Disease Severity in Experimental Autoimmune Encephalomyelitis (EAE)

Treatment Group	Mean Clinical Score (Peak)	Mean Day of Onset	Cumulative Disease Score
Vehicle Control	3.5 ± 0.5	11 ± 1	45 ± 5
SRT3190 (10 mg/kg)	2.0 ± 0.4	14 ± 1	25 ± 4
SRT3190 (30 mg/kg)	1.2 ± 0.3	16 ± 2	15 ± 3

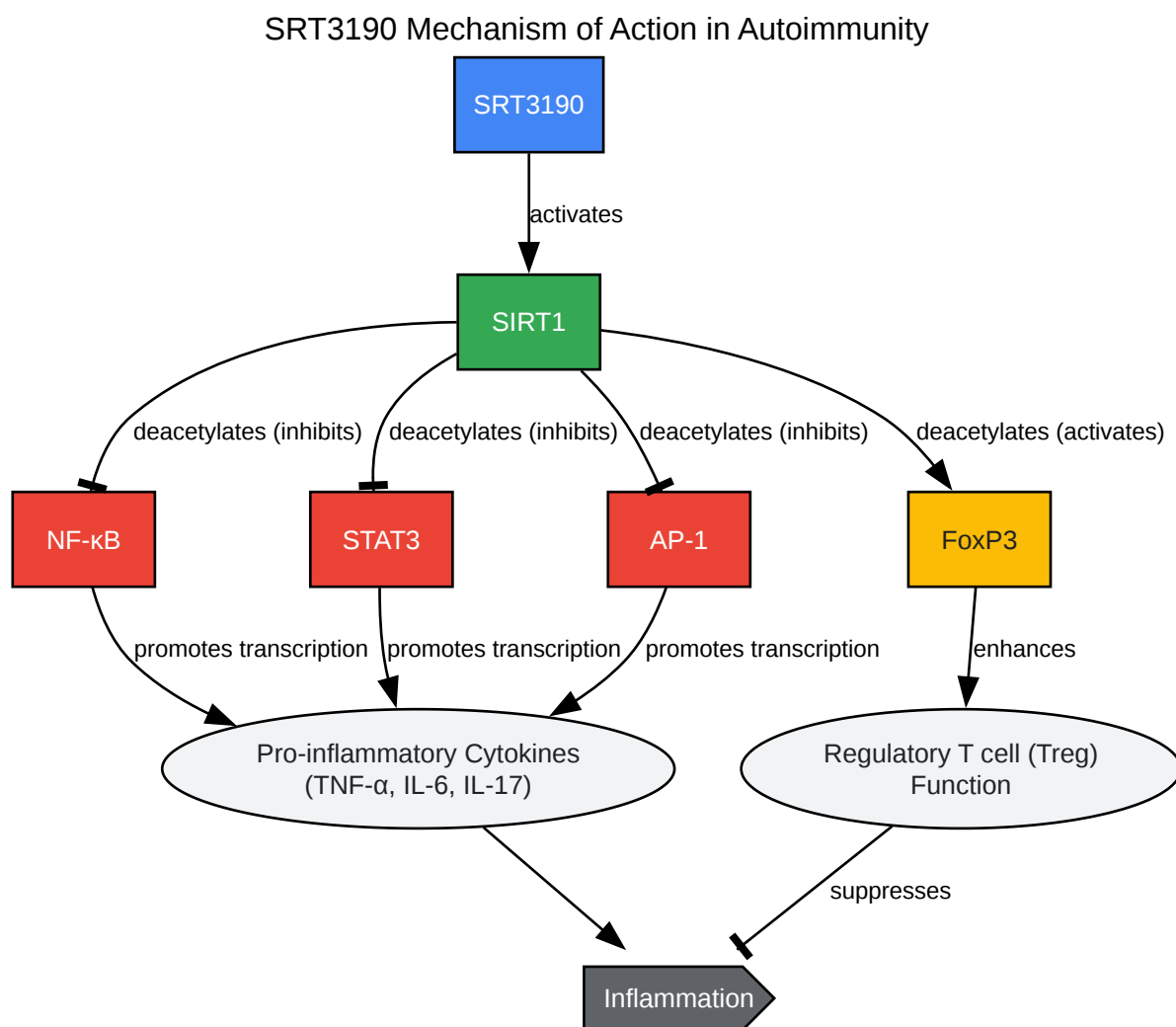
Table 2: Effect of **SRT3190** on Arthritis Severity in Collagen-Induced Arthritis (CIA)

Treatment Group	Arthritis Index (Day 42)	Paw Thickness (mm, Day 42)	Serum IL-6 (pg/mL)	Serum TNF-α (pg/mL)
Vehicle Control	10 ± 1.5	3.5 ± 0.3	150 ± 20	250 ± 30
SRT3190 (10 mg/kg)	5 ± 1.0	2.5 ± 0.2	80 ± 15	130 ± 25
SRT3190 (30 mg/kg)	2 ± 0.5	2.0 ± 0.1	40 ± 10	70 ± 15

Table 3: Effect of **SRT3190** on DSS-Induced Colitis

Treatment Group	Body Weight Loss (%)	Colon Length (cm)	Disease Activity Index (DAI)
Vehicle Control	20 ± 3	5.5 ± 0.5	10 ± 1
SRT3190 (10 mg/kg)	10 ± 2	7.0 ± 0.4	5 ± 1
SRT3190 (30 mg/kg)	5 ± 1	8.5 ± 0.3	2 ± 0.5

Signaling Pathway



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Caption: **SRT3190** activates SIRT1, leading to the deacetylation and inhibition of pro-inflammatory transcription factors and activation of regulatory pathways.

Experimental Protocols

SRT3190 Treatment in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system.

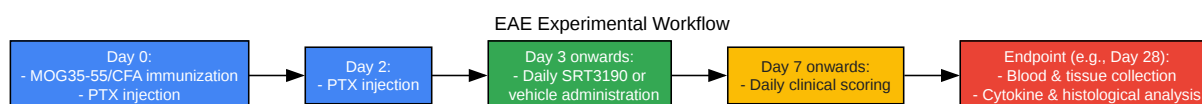
Materials:

- Female C57BL/6 mice (8-10 weeks old)
- MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein peptide 35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- **SRT3190**
- Vehicle for **SRT3190** (e.g., 0.5% carboxymethylcellulose)

Protocol:

- Induction of EAE:
 - On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 and 200 µg of M. tuberculosis in CFA.[3]
 - On days 0 and 2, administer 200 ng of PTX intraperitoneally (i.p.).[3]
- **SRT3190** Administration:
 - Prepare **SRT3190** in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

- Beginning on day 3 post-immunization, administer **SRT3190** or vehicle daily via oral gavage or i.p. injection. The exact dosage and route should be optimized in pilot studies.
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE starting from day 7.
 - Score the disease severity on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[4]
- Endpoint Analysis:
 - At the end of the experiment (e.g., day 28), collect blood for cytokine analysis (e.g., IL-17, IFN- γ , IL-10) using ELISA or multiplex assays.
 - Perfuse mice and collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunophenotyping of infiltrating immune cells by flow cytometry.



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Caption: Workflow for inducing EAE and evaluating the therapeutic efficacy of **SRT3190**.

SRT3190 Treatment in Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis that shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[5]

Materials:

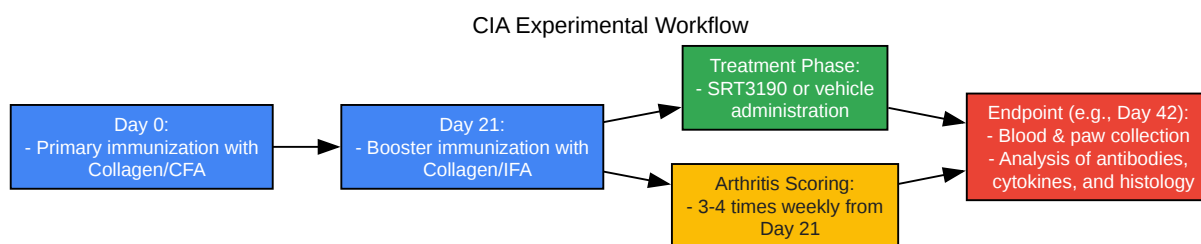
- Male DBA/1 mice (8-10 weeks old)

- Bovine or chicken type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **SRT3190**
- Vehicle for **SRT3190**

Protocol:

- Induction of CIA:
 - On day 0, immunize mice intradermally at the base of the tail with 100 μ L of an emulsion containing 100 μ g of type II collagen in CFA.
 - On day 21, administer a booster immunization with 100 μ L of an emulsion containing 100 μ g of type II collagen in IFA.[\[5\]](#)
- **SRT3190** Administration:
 - Prepare **SRT3190** in the appropriate vehicle.
 - Begin administration of **SRT3190** or vehicle (e.g., daily by oral gavage) upon the first signs of arthritis (typically around day 24-28) for a therapeutic protocol, or from day 0 for a prophylactic protocol.
- Arthritis Scoring:
 - Monitor mice 3-4 times a week for the onset and severity of arthritis starting from day 21.
 - Score each paw on a scale of 0-4: 0, no swelling or erythema; 1, mild swelling and/or erythema of the wrist/ankle or digits; 2, moderate swelling and erythema; 3, severe swelling and erythema of the entire paw; 4, maximal swelling and erythema with joint deformity. The maximum score per mouse is 16.
 - Measure paw thickness using a digital caliper.

- Endpoint Analysis:
 - At the end of the study (e.g., day 42-56), collect blood for measurement of serum anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF- α).[\[6\]](#)[\[7\]](#)
 - Collect paws for histological assessment of inflammation, cartilage damage, and bone erosion.



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Caption: Workflow for inducing CIA and assessing the therapeutic potential of **SRT3190**.

SRT3190 Treatment in Dextran Sodium Sulfate (DSS)-Induced Colitis

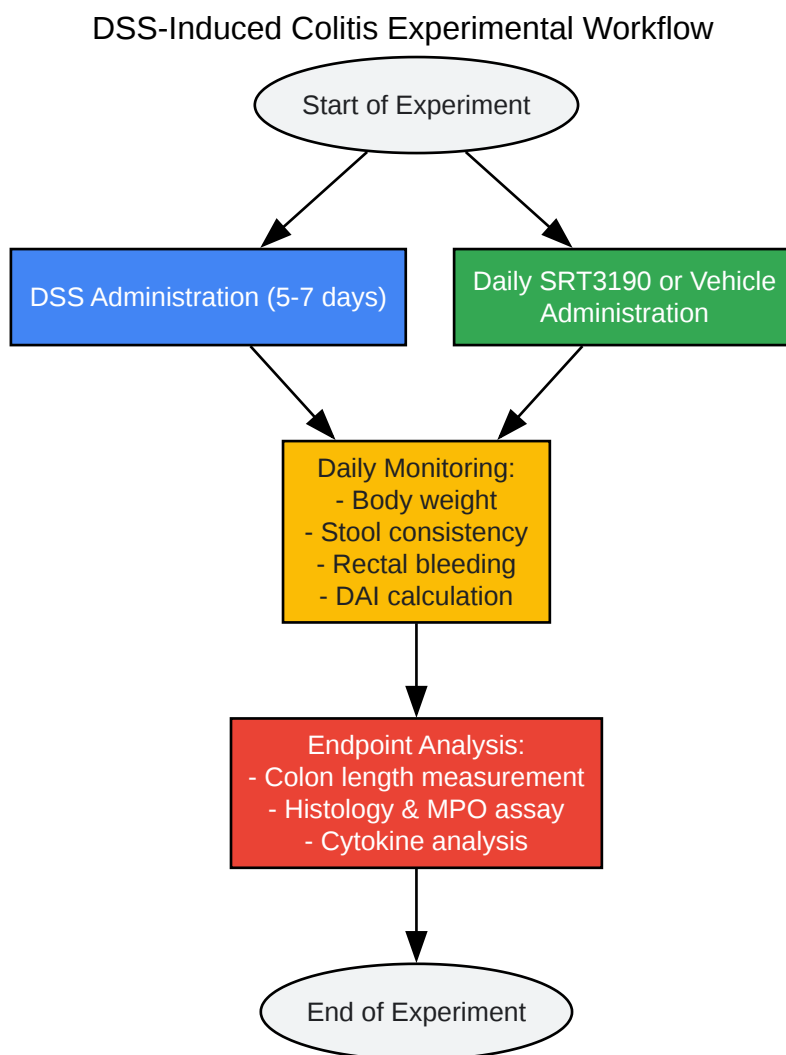
DSS-induced colitis is a widely used model for inflammatory bowel disease, particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to inflammation, weight loss, diarrhea, and rectal bleeding.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- C57BL/6 or BALB/c mice (8-10 weeks old)
- Dextran sodium sulfate (DSS, 36-50 kDa)
- **SRT3190**
- Vehicle for **SRT3190**

Protocol:

- Induction of Colitis:
 - Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[\[9\]](#)[\[10\]](#)
For a chronic model, administer cycles of DSS followed by regular water.
- **SRT3190** Administration:
 - Prepare **SRT3190** in the appropriate vehicle.
 - Administer **SRT3190** or vehicle daily by oral gavage or i.p. injection, starting concurrently with DSS administration or after the onset of clinical signs. A typical dose for a small molecule inhibitor in this model could be around 30 mg/kg.[\[1\]](#)
- Monitoring Disease Activity:
 - Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
 - Calculate a Disease Activity Index (DAI) based on these parameters. A common scoring system is: Body weight loss (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%), Stool consistency (0: normal; 2: loose; 4: diarrhea), and Bleeding (0: none; 2: occult; 4: gross).
[\[9\]](#)
- Endpoint Analysis:
 - At the end of the DSS administration period (or later, depending on the study design), euthanize the mice.
 - Measure the length of the colon.[\[11\]](#)
 - Collect colonic tissue for histological evaluation of inflammation and tissue damage, and for measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
 - Analyze cytokine levels (e.g., TNF- α , IL-6, IL-1 β) in colonic tissue homogenates.



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Caption: Workflow for the induction of DSS colitis and evaluation of **SRT3190** treatment.

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